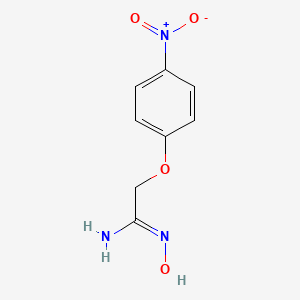

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

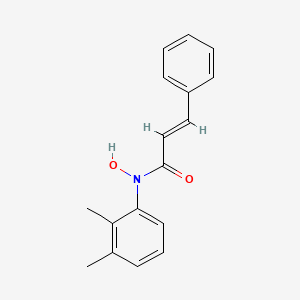

“(1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide” is a complex organic compound. It is derived from benzene and contains a nitro group (NO2), an ether group (O), and an amide group (CONH2) .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of 4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones involved the alkylation reaction of methyl 4-hydroxybenzoate with alkyl bromide, which was then reduced to form benzoic acid intermediates . Another example is the synthesis of hexakis(4-nitrophenoxy)cyclotriphosphazene, which involved a nucleophilic substitution reaction between 4-hydroxybenzaldehyde and hexachlorocyclotriphosphazene .

Molecular Structure Analysis

The molecular structure of “(1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide” can be analyzed using techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) . These techniques can provide information about the types of bonds and functional groups present in the molecule.

Chemical Reactions Analysis

The chemical reactions of “(1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide” could involve its nitro group, ether group, and amide group. For instance, the nitro group can participate in reduction reactions, the ether group can participate in cleavage reactions, and the amide group can participate in hydrolysis reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide” can be determined using various analytical techniques. For instance, Differential Scanning Calorimetry (DSC) can be used to determine its thermal properties, and Limiting Oxygen Index (LOI) testing can be used to determine its flammability .

Applications De Recherche Scientifique

Photodynamic Therapy and Cell Staining : Nitronaphthalimides, similar in structure to the compound , are used for staining cells in hypoxia conditions and in photodynamic therapy. Studies have examined the kinetics of aromatic nucleophilic substitution of the nitro-group in such compounds, highlighting their relevance in biological contexts and their fluorescent properties (Triboni et al., 2003).

Synthesis of Vic-Dioxime Complexes : Research has been conducted on synthesizing new vic-dioxime complexes involving similar nitroaromatic compounds. These studies are significant for understanding the chemical properties and potential applications of these complexes in various fields (Canpolat & Kaya, 2005).

Environmental Contaminant Degradation : Certain nitroaromatic compounds, akin to "(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide," are used in the manufacturing of medicines and pesticides. Their degradation by bacteria has been studied, providing insights into environmental remediation strategies (Kitagawa et al., 2004).

Thermally Stable Polyimides : Research into novel polyimides based on nitroaromatic compounds, similar in structure to the compound , has been conducted. These polyimides exhibit excellent thermal and thermo-oxidative stabilities, making them valuable for industrial applications (Mehdipour‐Ataei et al., 2004).

Electrochemical Applications : Studies on the electrochemical reduction of nitrobenzene and related nitroaromatic compounds, including 4-nitrophenol, have been conducted. These studies are crucial for understanding the electrochemical behavior of such compounds, which can have implications in various chemical processes (Silvester et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 6-(4-nitrophenoxy)-1h-imidazo[4,5-b]pyridine derivatives, have been studied for their antitubercular activity and are known to inhibit dpre1 . DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

Based on the structural similarity to the aforementioned compounds, it can be hypothesized that it may interact with its target enzyme, leading to the inhibition of the enzyme’s function . This inhibition could disrupt the biosynthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall .

Biochemical Pathways

If we consider its potential target as dpre1, it would affect the arabinogalactan biosynthesis pathway . The disruption of this pathway could lead to the destabilization of the bacterial cell wall, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .

Result of Action

Based on the potential target and mode of action, it can be hypothesized that the compound may lead to the disruption of the bacterial cell wall, thereby inhibiting the growth and proliferation of mycobacterium tuberculosis .

Propriétés

IUPAC Name |

N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-8(10-12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4,12H,5H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSHCTYQDZZGFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1356062.png)

![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)

![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)